

Application Notes and Protocols for High-Throughput Screening of Hsd17B13 Inhibitors

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Compound of Interest

Compound Name: *Hsd17B13-IN-26*

Cat. No.: *B12384330*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hsd17B13, a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. Detailed protocols for high-throughput screening (HTS) of Hsd17B13 inhibitors are provided, with a focus on the potent and selective inhibitor, BI-3231, as a case study.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[2] This has identified HSD17B13 as a compelling target for therapeutic intervention. The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is involved in pathways regulating lipid metabolism and inflammation.[3]

Hsd17B13-IN-26 and the Chemical Probe BI-3231

While the specific compound "**Hsd17B13-IN-26**" is not extensively characterized in publicly available literature, a potent and selective inhibitor, BI-3231, has been identified and thoroughly profiled, serving as an excellent exemplar for HTS campaigns targeting HSD17B13.[2] BI-3231 was discovered through a high-throughput screen of approximately 1.1 million compounds.[2]

Quantitative Data for HSD17B13 Inhibitor: BI-3231

The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231, providing a clear comparison of its activity and properties.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference |
|-----------|----------------|----------------|----------------|-----------|
| IC50 | 1 nM | 13 nM | >10 µM | [3][4][5] |
| Ki | 0.7 ± 0.2 nM | - | - | [5][6] |

Table 2: Cellular Activity of BI-3231

| Assay Type | Cell Line | IC50 | Reference |
|--------------------------|-----------|-----------|-----------|
| Cellular hHSD17B13 Assay | HEK293 | 11 ± 5 nM | [6] |

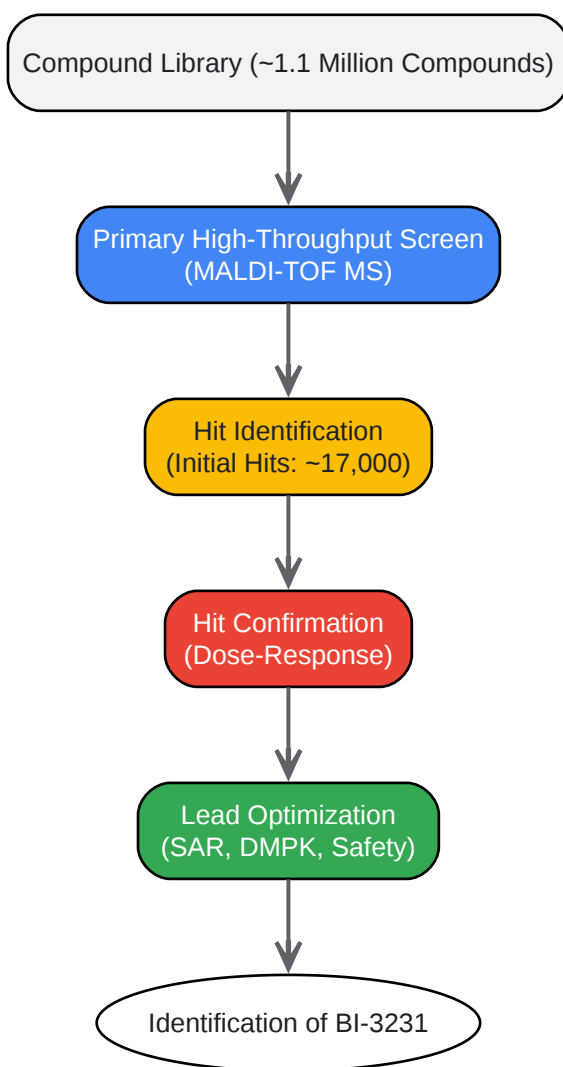
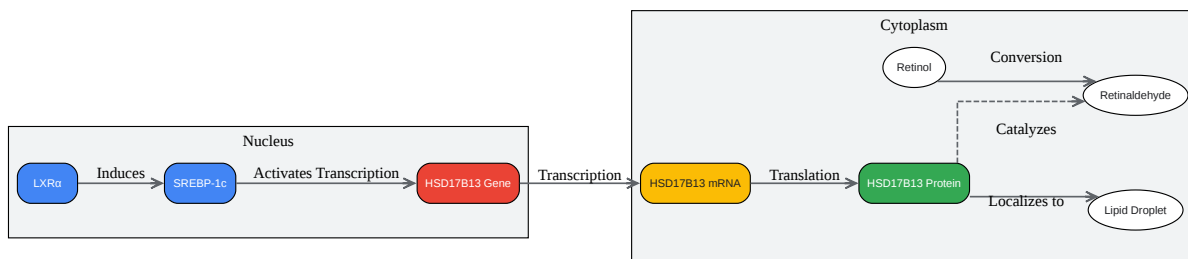
Table 3: On-Target Binding of BI-3231

| Assay Type | Target | Parameter | Value | Cofactor Dependence | Reference |
|-------------------------------|-----------------------|-----------|--------|---------------------|-----------|
| Thermal Shift Assay (nanoDSF) | Recombinant hHSD17B13 | Tm Shift | 16.7 K | NAD+ Required | [2][6] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the role of HSD17B13 and the methods for identifying its inhibitors.

HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism



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